molecular formula C20H12I2N4O2S2 B2477065 2-iodo-N-[4-[2-[(2-iodobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide CAS No. 393838-80-7

2-iodo-N-[4-[2-[(2-iodobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide

Cat. No. B2477065
CAS RN: 393838-80-7
M. Wt: 658.27
InChI Key: SPSACPAYCPJNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-iodo-N-[4-[2-[(2-iodobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C20H12I2N4O2S2 and its molecular weight is 658.27. The purity is usually 95%.
BenchChem offers high-quality 2-iodo-N-[4-[2-[(2-iodobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-iodo-N-[4-[2-[(2-iodobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Anticancer Agents: Researchers have investigated the potential of bithiazole derivatives as anticancer agents. These compounds exhibit cytotoxic activity against cancer cells, making them interesting candidates for drug development .

b. Antimicrobial Properties: Bithiazole-containing compounds have demonstrated antimicrobial activity against bacteria, fungi, and other pathogens. Their unique structure contributes to their effectiveness in combating infections .

Materials Science Applications

The bithiazole ring system also finds applications in materials science. Let’s explore:

a. Organic Semiconductors: Bithiazole derivatives have been explored as organic semiconductors in electronic devices. Their π-conjugated structure allows for efficient charge transport, making them suitable for organic field-effect transistors (OFETs) and solar cells .

b. Non-Fused Ring Electron Acceptors (NFREAs): Researchers have used 4,4’-dimethyl-2,2’-bithiazole as a core building block for NFREAs. These materials play a crucial role in organic photovoltaics (OPVs) due to their electron-accepting properties. Alkyl chain engineering on the bulky side groups significantly influences their performance in solar cells .

Coordination Chemistry

The coordination chemistry of bithiazole ligands is an exciting area of study:

a. Ligand Synthesis: Researchers have reported the synthesis and coordination chemistry of various bithiazole derivatives, including 2,2’-dichloro-4,4’-bithiazole and 5,5’-dibromo-2,2’-dimethyl-4,4’-bithiazole. These ligands exhibit interesting behavior in solution and coordination complexes .

b. Extended Structures: Bithiazole ligands have been used to construct extended structures, such as coordination polymers and metal-organic frameworks (MOFs). For example, silver(I) complexes with organic nitriles form intriguing coordination polymers .

properties

IUPAC Name

2-iodo-N-[4-[2-[(2-iodobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12I2N4O2S2/c21-13-7-3-1-5-11(13)17(27)25-19-23-15(9-29-19)16-10-30-20(24-16)26-18(28)12-6-2-4-8-14(12)22/h1-10H,(H,23,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSACPAYCPJNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12I2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-N-[4-[2-[(2-iodobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.